1'-Isobutyrylspiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-Isobutyrylspiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a chroman ring fused to a piperidine ring, with an isobutyryl group attached to the spiro center. The spirocyclic structure imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for various chemical and pharmacological studies.
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways .
Result of Action
Piperidine derivatives are known to have various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Isobutyrylspiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the chroman and piperidine precursors, followed by their coupling to form the spirocyclic core. The isobutyryl group is then introduced through acylation reactions. Key steps often include:
Formation of the Chroman Ring: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes.
Piperidine Ring Formation: Piperidine derivatives are synthesized via cyclization of appropriate amines.
Spirocyclic Coupling: The chroman and piperidine rings are coupled using reagents like sodium hydride or other strong bases.
Isobutyryl Introduction: The final step involves acylation using isobutyryl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions: 1’-Isobutyrylspiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the chroman ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
1’-Isobutyrylspiro[chroman-2,4’-piperidin]-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Spiroindole: Another spirocyclic compound with a similar three-dimensional structure.
Spirooxindole: Known for its biological activities and used in drug development.
Spiropiperidine: Shares the piperidine ring but differs in the attached functional groups.
Uniqueness: 1’-Isobutyrylspiro[chroman-2,4’-piperidin]-4-one is unique due to its specific combination of chroman and piperidine rings with an isobutyryl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1'-(2-methylpropanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12(2)16(20)18-9-7-17(8-10-18)11-14(19)13-5-3-4-6-15(13)21-17/h3-6,12H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIHTRLOZHONNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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